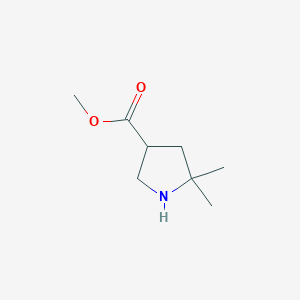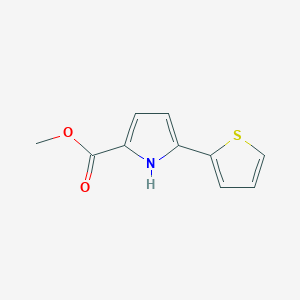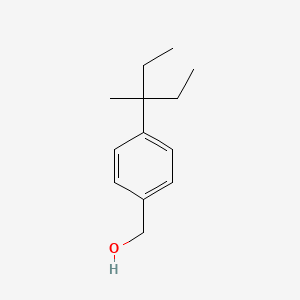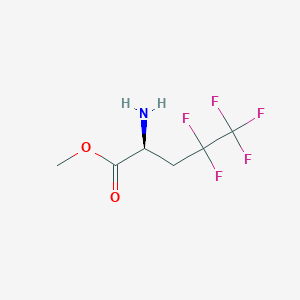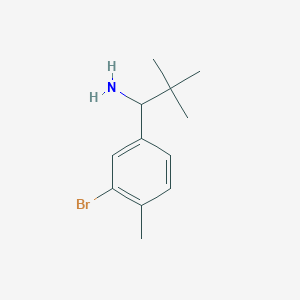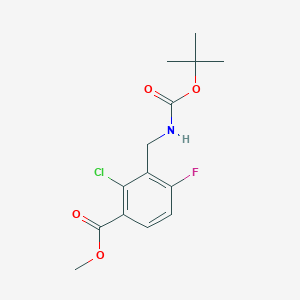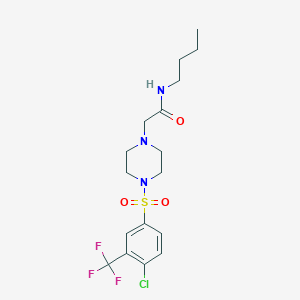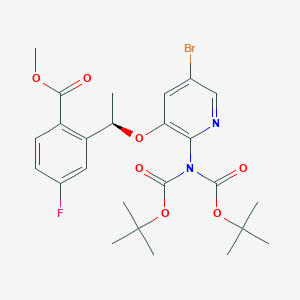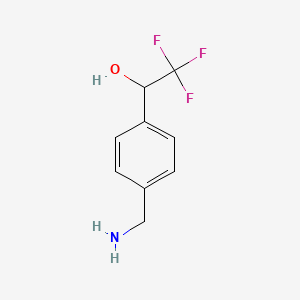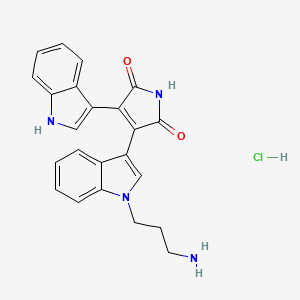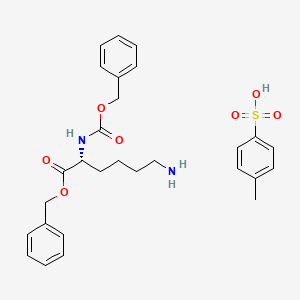
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C28H34N2O7S. It is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzyl group, a benzyloxycarbonyl group, and a D-lysinate moiety, all linked to a 4-methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of the amino group of D-lysine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxyl group with benzyl alcohol. The final step involves the sulfonation of the benzyl ester with 4-methylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base
Major Products Formed
Oxidation: Benzylic ketones or carboxylic acids.
Reduction: Deprotected D-lysinate derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site of D-lysine. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its use in various chemical reactions. The pathways involved include nucleophilic substitution and catalytic hydrogenation .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-methylbenzenesulfonate: Similar structure but lacks the D-lysinate and benzyloxycarbonyl groups.
Benzyl ((benzyloxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate: The L-lysinate isomer of the compound.
Benzyl ((benzyloxy)carbonyl)-D-lysinate: Lacks the 4-methylbenzenesulfonate group
Uniqueness
Benzyl ((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is unique due to its combination of protecting groups and functional moieties, making it highly versatile in synthetic and research applications. Its ability to undergo multiple types of chemical reactions while maintaining stability is a significant advantage over similar compounds.
Properties
Molecular Formula |
C28H34N2O7S |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m1./s1 |
InChI Key |
PERBHXHGFSEBTK-FSRHSHDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


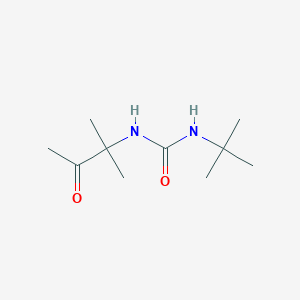
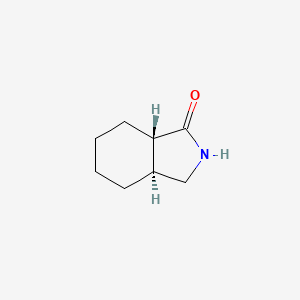
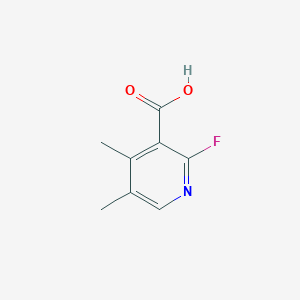
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)
